molecular formula C15H23N3O3 B4691619 N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide

N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide

Cat. No.: B4691619
M. Wt: 293.36 g/mol
InChI Key: PWDNTZKXCNLPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide is a chemical compound with the molecular formula C15H23N3O3 It is a derivative of hydrazinecarboxamide and contains a phenoxyacetyl group

Properties

IUPAC Name

1-butyl-3-[[2-(3,5-dimethylphenoxy)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-4-5-6-16-15(20)18-17-14(19)10-21-13-8-11(2)7-12(3)9-13/h7-9H,4-6,10H2,1-3H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDNTZKXCNLPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NNC(=O)COC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide typically involves the reaction of N-butylhydrazinecarboxamide with 3,5-dimethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to an alcohol.

    Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. These reactions can lead to the formation of various substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It can be used to introduce the phenoxyacetyl group into other compounds, which can modify their chemical and physical properties.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its hydrazine moiety can form covalent bonds with certain amino acid residues, making it useful for labeling and tracking proteins.

    Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.

    Industry: In the industrial sector, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure makes it suitable for use in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The phenoxyacetyl group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound.

The pathways involved in the compound’s mechanism of action include the inhibition of specific enzymes, disruption of protein-protein interactions, and modulation of cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Comparison with Similar Compounds

N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide can be compared with other similar compounds, such as:

    N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide: This compound has a similar structure but with different substitution patterns on the phenoxyacetyl group. The differences in substitution can affect the compound’s chemical reactivity and biological activity.

    N-butyl-2-[(4-methylphenoxy)acetyl]hydrazinecarboxamide: This compound has a single methyl group on the phenoxyacetyl group, which can influence its physical properties and interactions with molecular targets.

    N-butyl-2-[(3,5-dimethoxyphenoxy)acetyl]hydrazinecarboxamide: The presence of methoxy groups instead of methyl groups can alter the compound’s electronic properties and its ability to participate in chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.